![molecular formula C19H38O6 B14420723 2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 83585-72-2](/img/structure/B14420723.png)
2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound with a complex structure that includes an octyloxy group and a pentaoxacyclopentadecane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of an appropriate precursor with an octyloxy group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can vary, but they generally involve multiple steps to ensure the correct assembly of the compound’s complex structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Aplicaciones Científicas De Investigación
2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane include other pentaoxacyclopentadecane derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications .
Uniqueness
What sets this compound apart is its specific combination of an octyloxy group and a pentaoxacyclopentadecane ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
83585-72-2 |
|---|---|
Fórmula molecular |
C19H38O6 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-(octoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C19H38O6/c1-2-3-4-5-6-7-8-23-17-19-18-24-14-13-21-10-9-20-11-12-22-15-16-25-19/h19H,2-18H2,1H3 |
Clave InChI |
LAWJNOOWUMGBFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC1COCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


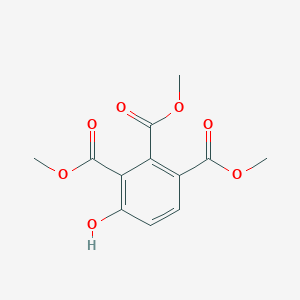
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
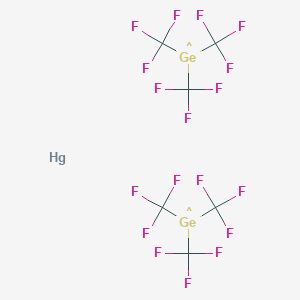

![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
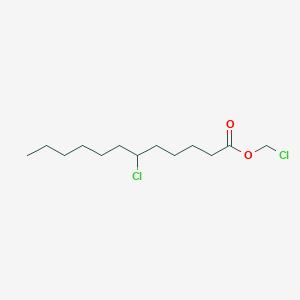



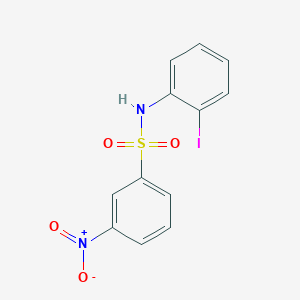
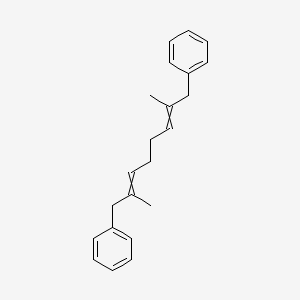
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)

